N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride
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Description
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity. Paper details the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were synthesized using microwave irradiation. Paper outlines the preparation of anti-emetic compounds through a multi-step synthesis process. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper reports the identification of thiazole and thiazoline-based benzamide derivatives using spectroscopic methods and, in some cases, X-ray crystallography. The structural analysis is essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives with various reagents can lead to the formation of different products, as seen in paper , where reactions with N-sulfonylamines and azirines led to the formation of thiadiazoles, oxathiazoles, and acrylamidines. These reactions are indicative of the versatile chemistry of benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are important for their practical application. Paper discusses the optimization of benzamide derivatives as stearoyl-CoA desaturase-1 inhibitors, which includes considerations of their physical and chemical properties to achieve potent biological activity. Paper explores the alkylation reactions of benzo[b]thiophene derivatives, which could be relevant for the synthesis and property analysis of the compound .
Scientific Research Applications
Synthesis and Characterization
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride serves as a versatile precursor for synthesizing benzothiazole- and benzimidazole-based heterocycles. These heterocycles have been synthesized through reactions with N,N-dimethylformamide dimethyl acetal, further used to construct novel pyrimido[1,2-a]benzimidazole, pyrido[1,2-a]benzimidazole, and other derivatives under microwave and thermal conditions, showcasing their potential in diverse chemical syntheses (Darweesh et al., 2016).
Antimalarial and COVID-19 Applications
Research on sulfonamide derivatives, including those containing benzo[d]thiazol-2-ylthio structures, has highlighted their in vitro antimalarial activity. Notably, these compounds have shown promise against COVID-19, with molecular docking studies indicating their potential for binding to crucial viral proteins, underscoring the therapeutic versatility of benzothiazole derivatives in infectious disease contexts (Fahim & Ismael, 2021).
Anticancer Activity
Indapamide derivatives, synthesized from N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride, have been evaluated for their proapoptotic activity on cancer cell lines. Among these, certain compounds have demonstrated significant growth inhibition of melanoma cells, indicating the compound's potential as a foundation for developing novel anticancer agents (Yılmaz et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. Their high inhibition efficiency suggests potential industrial applications in protecting metals from corrosion, further exemplifying the chemical's utility beyond biomedical applications (Hu et al., 2016).
Photovoltaic Applications
In the field of renewable energy, the manipulation of molecular structures similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride in polymers has led to improvements in solar cell performance. Adjusting polymer-solvent interactions has been shown to enhance the photovoltaic efficiency, indicating potential applications in solar energy technology (Chu et al., 2011).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2.ClH/c1-24(2)12-7-13-25(21(26)15-8-6-9-16(14-15)32(5,27)28)22-23-19-17(29-3)10-11-18(30-4)20(19)31-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZOZLXWMMSRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride |
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